molecular formula C29H30P2 B1273038 1,5-Bis(diphenylphosphino)pentane CAS No. 27721-02-4

1,5-Bis(diphenylphosphino)pentane

Cat. No.: B1273038
CAS No.: 27721-02-4
M. Wt: 440.5 g/mol
InChI Key: MZFPAWGWFDGCHP-UHFFFAOYSA-N
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Description

1,5-Bis(diphenylphosphino)pentane is an organophosphorus compound with the chemical formula C29H30P2. It is a white solid that is commonly used as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and other chemical applications .

Scientific Research Applications

1,5-Bis(diphenylphosphino)pentane has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1,5-Bis(diphenylphosphino)pentane, often abbreviated as dpppe, is an organophosphorus compound . It primarily targets metal ions , acting as a ligand to form complexes . The compound provides bridging diphosphine ligands, contributing to the high stability and activity of the coordination compounds .

Mode of Action

The compound interacts with its targets (metal ions) through the phosphorus atoms. It forms a bridge between two metal ions, creating a bimetallic complex . This interaction results in highly stable and active coordination compounds, which are often used in catalytic reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the metal ions it targets and the resulting coordination compounds. These compounds are known to be involved in various catalytic reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a ligand in coordination compounds. For instance, it reacts with copper(I) iodide to give a luminescent dinuclear complex . The specific effects would depend on the nature of the coordination compound and the biochemical context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific metal ions is necessary for it to act as a ligand. Additionally, factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity .

Safety and Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(diphenylphosphino)pentane can be synthesized through several methods:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

1,5-Bis(diphenylphosphino)pentane undergoes various chemical reactions, primarily due to its phosphine groups:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Coordination: Metal salts such as copper(I) iodide are used.

    Cross-Coupling: Palladium or nickel catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate.

Major Products Formed

    Phosphine Oxides: Formed during oxidation reactions.

    Metal Complexes: Formed during coordination with metal ions.

    Coupled Products: Formed during cross-coupling reactions, depending on the specific substrates used.

Comparison with Similar Compounds

1,5-Bis(diphenylphosphino)pentane can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific carbon chain length, which provides an optimal balance between flexibility and rigidity, making it a versatile ligand in various chemical reactions.

Properties

IUPAC Name

5-diphenylphosphanylpentyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFPAWGWFDGCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369900
Record name 1,5-Bis(diphenylphosphino)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27721-02-4
Record name 1,5-Bis(diphenylphosphino)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Bis(diphenylphosphino)pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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